4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate is an organic compound that features a quinoxaline moiety attached to a phenyl group, which is further connected to a phenylprop-2-enoate group.
Preparation Methods
The synthesis of 4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate typically involves cyclocondensation reactions. One common method is the reaction of quinoxaline derivatives with phenylprop-2-enoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
4-(quinoxalin-2-yl)phenyl (2E)-3-phenylprop-2-enoate can be compared with other quinoxaline derivatives, such as:
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: This compound also features a quinoxaline moiety and is used in similar applications, including optoelectronics.
5-aryl-4-quinoxalin-2-ylfuran-2,3-diones: These compounds are used in the synthesis of various organic materials and have unique chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C23H16N2O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H16N2O2/c26-23(15-10-17-6-2-1-3-7-17)27-19-13-11-18(12-14-19)22-16-24-20-8-4-5-9-21(20)25-22/h1-16H/b15-10+ |
InChI Key |
WCNQAVGDDYQPCK-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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